molecular formula C16H17BrOS B2641028 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene CAS No. 338792-42-0

1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene

Cat. No.: B2641028
CAS No.: 338792-42-0
M. Wt: 337.28
InChI Key: BMAYINPFGYDVEM-UHFFFAOYSA-N
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Description

1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene is an organic compound with the molecular formula C16H17BrOS. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a phenoxybutyl group via a sulfanyl linkage.

Preparation Methods

The synthesis of 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .

Properties

IUPAC Name

1-bromo-4-(4-phenoxybutylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrOS/c17-14-8-10-16(11-9-14)19-13-5-4-12-18-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYINPFGYDVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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